molecular formula C10H8ClN3OS B374174 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 85678-91-7

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B374174
CAS No.: 85678-91-7
M. Wt: 253.71g/mol
InChI Key: DWSGJZSCEFZXTN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 4-methyl-2-aminothiazole. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives with varying properties.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different thiazole derivatives.

Scientific Research Applications

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
  • 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
  • 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Uniqueness

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of the 4-methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c1-6-5-16-10(13-6)14-9(15)7-3-2-4-12-8(7)11/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGJZSCEFZXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356599
Record name AE-641/09636054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85678-91-7
Record name AE-641/09636054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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